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Compound of Interest

4-Amino-N,N-
Compound Name: _ _
dimethylbenzenesulfonamide

Cat. No.: B159138

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Amino-N,N-dimethylbenzenesulfonamide, a member of the sulfonamide class of
compounds, presents a promising scaffold for novel therapeutic agent development. While
direct research on this specific molecule is limited, the extensive investigation into structurally
similar benzenesulfonamides provides a strong rationale for its exploration in several key
research areas. This technical guide outlines potential avenues of investigation, focusing on its
role as a carbonic anhydrase inhibitor and its potential applications in oncology and infectious
diseases. This document provides a framework for future research by summarizing relevant
guantitative data from related compounds, detailing essential experimental protocols, and
visualizing key concepts.

Chemical and Physical Properties of 4-Amino-N,N-
dimethylbenzenesulfonamide

A clear understanding of the fundamental properties of 4-Amino-N,N-
dimethylbenzenesulfonamide is crucial for its synthesis, handling, and formulation.

© 2025 BenchChem. All rights reserved. 1/14 Tech Support


https://www.benchchem.com/product/b159138?utm_src=pdf-interest
https://www.benchchem.com/product/b159138?utm_src=pdf-body
https://www.benchchem.com/product/b159138?utm_src=pdf-body
https://www.benchchem.com/product/b159138?utm_src=pdf-body
https://www.benchchem.com/product/b159138?utm_src=pdf-body
https://www.benchchem.com/product/b159138?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b159138?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Value Reference

CAS Number 1709-59-7 [1112]

Molecular Formula CsH12N202S [1][2]

Molecular Weight 200.26 g/mol [11[2]

Appearance Solid [1]
1S/C8H12N202S/c1-

InChl 10(2)13(11,12)8-5-3-7(9)4-6- [1]

8/h3-6H,9H2,1-2H3

SMILES CN(C)S(=0)(=0)clccc(N)ecl [1]

Potential Research Area 1: Carbonic Anhydrase
Inhibition

The benzenesulfonamide moiety is a well-established pharmacophore for the inhibition of
carbonic anhydrases (CAs), a family of metalloenzymes crucial in various physiological

processes.[3] Inhibition of specific CA isoforms is a validated therapeutic strategy for conditions

like glaucoma, epilepsy, and certain types of cancer.[3]

Rationale for Investigation

Numerous studies on 4-amino-substituted benzenesulfonamides have demonstrated their
potent inhibitory activity against various human carbonic anhydrase (hCA) isoforms.[3] Given
its structural similarity, 4-Amino-N,N-dimethylbenzenesulfonamide is a prime candidate for
investigation as a CA inhibitor. Research should focus on determining its binding affinity and

selectivity profile across the different hCA isoforms.

Key Quantitative Data from Related
Benzenesulfonamides

The following table summarizes the binding affinities (Kd) of representative 4-substituted
diazobenzenesulfonamides for various carbonic anhydrase isoforms, providing a benchmark
for potential studies on 4-Amino-N,N-dimethylbenzenesulfonamide.
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Data extracted from studies on related 4-substituted diazobenzenesulfonamides and presented
as a potential reference for future studies.[3]
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Proposed Experimental Workflow

The following workflow is proposed for the initial screening and characterization of 4-Amino-
N,N-dimethylbenzenesulfonamide as a carbonic anhydrase inhibitor.
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Proposed experimental workflow for CA inhibitor evaluation.
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Detailed Experimental Protocol: Fluorescent Thermal
Shift Assay (FTSA)

This protocol is adapted from studies on related benzenesulfonamides and can be used for the
initial screening of 4-Amino-N,N-dimethylbenzenesulfonamide.[3]

Protein Preparation: Recombinantly express and purify the desired human carbonic
anhydrase isoforms.

o Assay Buffer: Prepare a suitable buffer, for example, 50 mM HEPES pH 7.5, 150 mM NacCl.

o Compound Preparation: Prepare a stock solution of 4-Amino-N,N-
dimethylbenzenesulfonamide in DMSO. Serially dilute the compound to the desired
concentrations.

o Assay Plate Setup: In a 96-well PCR plate, add the CA protein, the fluorescent dye (e.qg.,
SYPRO Orange), and the test compound or DMSO control to the assay buffer.

o Thermal Denaturation: Run the assay in a real-time PCR instrument. Program a temperature
gradient from 25 °C to 95 °C with a ramp rate of 1 °C/min.

o Data Analysis: Monitor the fluorescence intensity as a function of temperature. The melting
temperature (Tm) is the midpoint of the unfolding transition. A shift in Tm in the presence of
the compound indicates binding. Calculate the change in melting temperature (ATm) by
subtracting the Tm of the control (protein + DMSO) from the Tm of the sample (protein +
compound).

Potential Research Area 2: Anticancer Activity

The inhibition of tumor-associated carbonic anhydrase isoforms, particularly CA IX and CA XIlI,
is a promising strategy in cancer therapy.[4][5] These isoforms are often overexpressed in
hypoxic tumors and contribute to tumor acidosis and proliferation.

Rationale for Investigation

Given the potential of 4-Amino-N,N-dimethylbenzenesulfonamide to inhibit carbonic
anhydrases, its evaluation as an anticancer agent is a logical next step. Research should focus
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on its cytotoxicity against various cancer cell lines, particularly those known to overexpress CA
IX and XII, and on elucidating its mechanism of action.

Key Quantitative Data from Related
Benzenesulfonamide Derivatives

The following table presents the IC50 values of novel benzenesulfonamide derivatives against
different cancer cell lines, which can serve as a reference for future studies.

CAIX
MDA-MB-231 HepG2 (IC50, L CA Il Inhibition
Compound Inhibition
(IC50, pM) HM) (IC50, pM)
(IC50, nM)
4e 1.52 2.15 10.93 1.55
49 2.03 3.11 15.27 2.89
4h 3.17 4.26 25.06 3.92

Data extracted from a study on novel benzenesulfonamide derivatives.[5]

Proposed Signaling Pathway for Investigation

The inhibition of CA IX by sulfonamides can lead to an increase in intracellular pH and a
decrease in extracellular pH, ultimately inducing apoptosis. This proposed signaling pathway
can be a focus of mechanistic studies.
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Proposed mechanism of anticancer action.

Detailed Experimental Protocol: Cell Viability Assay
(MTT Assay)

This protocol can be used to assess the cytotoxic effects of 4-Amino-N,N-

dimethylbenzenesulfonamide on cancer cell lines.

o Cell Culture: Culture the desired cancer cell lines (e.g., MDA-MB-231, HelLa) in appropriate

media and conditions.
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o Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to
adhere overnight.

o Compound Treatment: Treat the cells with various concentrations of 4-Amino-N,N-
dimethylbenzenesulfonamide (and a vehicle control, e.g., DMSO) for a specified duration
(e.g., 48 or 72 hours).

o MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

e Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol
with HCI) to dissolve the formazan crystals.

o Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm)
using a microplate reader.

o Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and
determine the IC50 value (the concentration of the compound that inhibits cell growth by
50%).

Potential Research Area 3: Antimicrobial Activity

Sulfonamides were among the first antimicrobial agents to be widely used and continue to be a
source of inspiration for the development of new antibacterial drugs. Their primary mechanism
of action in bacteria is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential
for folate synthesis.

Rationale for Investigation

The structural features of 4-Amino-N,N-dimethylbenzenesulfonamide warrant its
investigation as a potential antimicrobial agent. Research should be directed towards
determining its minimum inhibitory concentration (MIC) against a panel of clinically relevant
bacterial strains and exploring its mechanism of action. Furthermore, some studies suggest
that sulfonamides can inhibit bacterial carbonic anhydrases, presenting an alternative
antibacterial mechanism.[6]
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Key Quantitative Data from Related Antimicrobial
Studies

The following table shows the minimum inhibitory concentration (MIC) and minimum
bactericidal concentration (MBC) values of silver(l)-N-Heterocyclic Carbene (Ag(l)-NHC)
complexes, which have shown strong antimicrobial properties, providing a comparative

reference.
E. coli MIC E. coli MBC P. aeruginosa P. aeruginosa
Complex
(mM) (mM) MIC (mM) MBC (mM)
2a 0.062 0.125 0.125 0.250
2b 0.125 0.250 0.250 0.500
2c 0.250 0.500 0.500 1.000
2d 0.500 1.000 1.000 >1.000

Data from a study on antimicrobial silver complexes, presented for comparative purposes.[7]

Proposed Experimental Workflow for Antimicrobial
Evaluation

A systematic approach is necessary to evaluate the antimicrobial potential of 4-Amino-N,N-
dimethylbenzenesulfonamide.
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Proposed workflow for antimicrobial agent evaluation.

© 2025 BenchChem. All rights reserved. 11/14 Tech Support


https://www.benchchem.com/product/b159138?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b159138?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Detailed Experimental Protocol: Minimum Inhibitory
Concentration (MIC) Determination by Broth
Microdilution

This standard protocol is used to determine the lowest concentration of an antimicrobial agent
that inhibits the visible growth of a microorganism.

» Bacterial Culture: Grow the test bacteria in a suitable broth medium to the mid-logarithmic
phase.

o Compound Preparation: Prepare a stock solution of 4-Amino-N,N-
dimethylbenzenesulfonamide in an appropriate solvent (e.g., DMSO). Perform serial two-
fold dilutions of the compound in a 96-well microtiter plate containing broth.

 Inoculation: Inoculate each well with a standardized bacterial suspension to a final
concentration of approximately 5 x 10"5 CFU/mL. Include positive (bacteria only) and
negative (broth only) controls.

¢ Incubation: Incubate the plate at the optimal temperature for the test bacterium (e.g., 37 °C)
for 18-24 hours.

¢ MIC Determination: The MIC is the lowest concentration of the compound at which there is
no visible growth (turbidity) of the bacteria.

o MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC),
subculture aliquots from the wells with no visible growth onto agar plates. The MBC is the
lowest concentration that results in a 299.9% reduction in the initial inoculum.

Conclusion and Future Directions

4-Amino-N,N-dimethylbenzenesulfonamide represents a molecule with significant untapped
research potential. Based on the extensive literature on related benzenesulfonamides,
promising avenues for investigation include its activity as a carbonic anhydrase inhibitor for
potential applications in oncology and other therapeutic areas, as well as its potential as an
antimicrobial agent. The experimental frameworks and protocols provided in this guide offer a
starting point for researchers to systematically explore the biological activities of this
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compound. Future research should also focus on the synthesis of novel derivatives to establish
structure-activity relationships (SAR) and optimize its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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